molecular formula C15H12BrNO3 B14803307 methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate

methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate

Katalognummer: B14803307
Molekulargewicht: 334.16 g/mol
InChI-Schlüssel: GMIGZHGBAWJBLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate is an organic compound with the molecular formula C15H12BrNO3 It is a derivative of benzoic acid and contains both bromine and hydroxyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with methyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C15H12BrNO3

Molekulargewicht

334.16 g/mol

IUPAC-Name

methyl 4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C15H12BrNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-9,18H,1H3

InChI-Schlüssel

GMIGZHGBAWJBLT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.